1-(Bromomethyl)cyclobutane-1-carboxylic acid
Description
Significance of Cyclobutane (B1203170) Scaffolds in Organic Synthesis
The cyclobutane ring, a four-membered carbocycle, is a recurring motif in numerous natural products and biologically active molecules. researchgate.net Despite its inherent ring strain, this structural unit provides a rigid, three-dimensional scaffold that is increasingly utilized in medicinal chemistry. nih.gov The unique puckered conformation of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.govru.nl
In synthetic chemistry, cyclobutane derivatives serve as versatile building blocks. lifechemicals.com Their strained nature allows for unique ring-opening or ring-contraction reactions, providing pathways to more complex molecular architectures that might be difficult to access through other means. lifechemicals.comresearchgate.net The development of synthetic methods, such as [2+2] photocycloaddition, has made a variety of substituted cyclobutanes more accessible for research and development. niscpr.res.in Consequently, the incorporation of cyclobutane moieties is a key strategy for creating spirocyclic systems and conformationally restricted analogues of existing drugs, thereby "escaping the flatland" of traditional aromatic compounds in drug design. niscpr.res.innih.gov
Overview of Halogenated Cyclobutane Carboxylic Acids as Synthetic Intermediates
The synthetic utility of the cyclobutane scaffold is significantly enhanced by the introduction of functional groups, particularly halogens and carboxylic acids. A carboxylic acid group on the cyclobutane ring provides a versatile handle for a wide range of chemical transformations, including the formation of esters, amides, and other derivatives.
The addition of a halogen, such as bromine, introduces a reactive site for nucleophilic substitution or for the formation of organometallic reagents. nih.gov This dual functionality makes halogenated cyclobutane carboxylic acids valuable synthetic intermediates. They serve as precursors for more complex substituted cyclobutanes, enabling the construction of intricate molecular frameworks. For instance, compounds like 1-bromocyclobutane-1-carboxylic acid are used as intermediates in the synthesis of pharmaceuticals. ganeshremedies.com The strategic placement of both the halogen and the carboxylic acid group allows for sequential and controlled modifications of the cyclobutane core, making these compounds powerful tools in multistep syntheses.
Research Trajectory of 1-(Bromomethyl)cyclobutane-1-carboxylic Acid
The specific compound, this compound, is identified by the CAS number 1802048-89-0. achemblock.com It possesses a unique substitution pattern with both a carboxylic acid and a bromomethyl group attached to the same carbon atom of the cyclobutane ring. This arrangement positions it as a potentially valuable building block for the synthesis of spirocyclic compounds and other complex architectures, as the bromomethyl group can readily participate in intramolecular cyclization reactions.
Despite its potential, a detailed examination of published scientific literature reveals a scarcity of specific research focused exclusively on the synthesis, reactivity, and applications of this compound. While commercial suppliers list its basic properties, comprehensive studies detailing its preparation and use in synthetic schemes are not widely available in the public domain. Some public databases have also shown inconsistencies, occasionally associating its CAS number with the isomeric structure 3-(bromomethyl)oxetane-3-carboxylic acid. abovchem.comchemicalbook.com Therefore, its research trajectory is still in a nascent stage, with its full synthetic potential yet to be extensively documented in peer-reviewed literature.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1802048-89-0 achemblock.com |
| Molecular Formula | C₆H₉BrO₂ achemblock.com |
| Molecular Weight | 193.04 g/mol achemblock.com |
| IUPAC Name | This compound achemblock.com |
| Physical Form | White solid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDIADMOHJUZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259122 | |
| Record name | Cyclobutanecarboxylic acid, 1-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54580-09-5 | |
| Record name | Cyclobutanecarboxylic acid, 1-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54580-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl Cyclobutane 1 Carboxylic Acid
Classical and Historical Approaches to Cyclobutane (B1203170) Carboxylic Acids Precursors
The construction of the cyclobutane ring has historically been a significant challenge for organic chemists due to its inherent ring strain, which is approximately 26.3-27.5 kcal/mol. scribd.com This section reviews the early attempts and the evolution of strategies to synthesize cyclobutane carboxylic acids, which serve as crucial precursors to the title compound.
The late 19th and early 20th centuries saw numerous attempts to synthesize cyclobutane derivatives, many of which were fraught with difficulties, leading to incorrect structural assignments. okstate.edu The synthesis of 1,3-cyclobutanedicarboxylic acid, for instance, was a subject of study by many prominent chemists, but nearly all reports published before 1950 were later found to be erroneous. okstate.edu
In 1881, Markownikoff and Krestownikoff reported a synthesis via the self-condensation of ethyl-α-chloropropionate, which they believed yielded a 1,3-cyclobutanedicarboxylic acid. okstate.edu Later work by chemists including Perkin and Ingold revealed that these early reactions did not produce the desired cyclobutane ring. Instead, they often resulted in the formation of other structures, such as methylcyclopropanedicarboxylic acid or α-methyleneglutaric acid. okstate.edu These historical errors underscore the significant methodological challenges of the time, which included a limited understanding of reaction mechanisms and the difficulty in distinguishing between isomeric products with similar physical properties. okstate.edu
Table 1: Examples of Early Erroneous Syntheses of Cyclobutane Dicarboxylic Acids
| Investigator(s) | Year | Proposed Product | Actual Product Identified Later |
|---|---|---|---|
| Markownikoff & Krestownikoff | 1881 | 1,3-Cyclobutanedicarboxylic acid | Methylcyclopropanedicarboxylic acid |
This table summarizes some of the initial, incorrect reports on the synthesis of cyclobutane dicarboxylic acids, highlighting the challenges in early organic synthesis. okstate.edu
Overcoming the challenges of ring strain and competing side reactions required the development of more robust and reliable synthetic strategies. A significant breakthrough in the synthesis of cyclobutane precursors was the application of the malonic ester synthesis. This method involves the condensation of a malonic ester with a 1,3-dihalopropane, such as trimethylene bromide (1,3-dibromopropane), in the presence of a base. orgsyn.orgresearchgate.net This intramolecular cyclization proved to be an effective route to 1,1-cyclobutanedicarboxylic acid, a key precursor for many other cyclobutane derivatives. orgsyn.orgwikipedia.org The resulting dicarboxylic acid can then be decarboxylated by heating to yield cyclobutanecarboxylic acid. orgsyn.orgwikipedia.orgchemicalbook.com
More recent advancements in synthetic methodology have provided even more efficient ways to construct the cyclobutane core. Among the most powerful are [2+2] cycloaddition reactions. scribd.com Photochemical [2+2] cycloadditions, in particular, have become a common method for forming cyclobutane rings by reacting two olefin units. nih.govbaranlab.orgund.edu These modern techniques offer greater control over stereochemistry and have broadened the scope of accessible cyclobutane-containing molecules. researchgate.netresearchgate.net
Contemporary Synthetic Routes to 1-(Bromomethyl)cyclobutane-1-carboxylic Acid
The direct synthesis of this compound involves the introduction of a bromomethyl group onto the cyclobutane-1-carboxylic acid framework. This is typically achieved through direct halogenation methods applied to suitable precursors.
The Hunsdiecker reaction provides a classic method for converting a carboxylic acid into an alkyl halide with one less carbon atom. byjus.com The reaction traditionally involves treating the silver salt of a carboxylic acid with bromine. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a radical chain process, involving the formation of an acyl hypobromite (B1234621) intermediate that undergoes subsequent decarboxylation and bromination. wikipedia.orgalfa-chemistry.com
To synthesize this compound, this reaction would be applied to cyclobutane-1,1-dicarboxylic acid. One of the two carboxyl groups is converted into the bromomethyl group. Several variations of the Hunsdiecker reaction have been developed to improve yields, expand substrate scope, or avoid the use of expensive or toxic silver salts. youtube.comacs.org
Cristol-Firth Modification : This variant uses red mercuric oxide and bromine instead of a pre-formed silver salt. wikipedia.org It has been successfully used to convert 3-chlorocyclobutanecarboxylic acid into 1-bromo-3-chlorocyclobutane. wikipedia.orgorgsyn.org
Kochi Reaction : This modification employs lead(IV) acetate (B1210297) and a halide salt (e.g., lithium chloride or lithium bromide) for the decarboxylative halogenation. wikipedia.org
Catalytic Approaches : Modern methods have been developed that use only catalytic amounts of silver salts, making the process more economical and sustainable. youtube.comresearchgate.net
Table 2: Key Variants of the Hunsdiecker Decarboxylative Halogenation
| Reaction Name | Reagents | Key Features |
|---|---|---|
| Classic Hunsdiecker | Silver carboxylate, Br₂ | The original method; effective but requires stoichiometric silver. byjus.comwikipedia.org |
| Cristol-Firth Modification | Carboxylic acid, HgO, Br₂ | Avoids the need to pre-form the silver salt. wikipedia.org |
| Kochi Reaction | Carboxylic acid, Pb(OAc)₄, LiX (X=Cl, Br) | Uses lead(IV) acetate as the oxidant. wikipedia.org |
| Suarez Modification | Carboxylic acid, I₂(diacetoxyiodo)benzene, light | A method for iododecarboxylation. alfa-chemistry.com |
This table outlines major modifications of the Hunsdiecker reaction applicable for the synthesis of organic halides from carboxylic acids.
An alternative strategy for synthesizing the target compound is the direct radical bromination of a precursor molecule, specifically 1-methylcyclobutane-1-carboxylic acid. apolloscientific.co.uk Free-radical halogenation involves the abstraction of a hydrogen atom by a halogen radical, followed by reaction of the resulting alkyl radical with a halogen molecule. pearson.com
The success of this method hinges on the selectivity of the hydrogen atom abstraction. Bromination is known to be highly selective, favoring the formation of the most stable radical intermediate. pearson.com The general stability of alkyl radicals is tertiary > secondary > primary. The precursor, 1-methylcyclobutane-1-carboxylic acid, possesses primary hydrogens on its methyl group and secondary hydrogens at the C2 and C4 positions of the cyclobutane ring.
Given the selectivity rules, radical bromination with Br₂ and UV light would likely lead to a mixture of products, with potential for preferential bromination at the secondary positions on the ring rather than the primary methyl group. doubtnut.com Achieving selective bromination of the methyl group would be the primary challenge of this approach and might require specialized reagents or reaction conditions that favor the formation of the primary radical or suppress reaction at the secondary sites.
An exploration of the synthetic pathways leading to the specialized chemical compound, this compound, reveals a landscape of intricate organic chemistry. The construction of this molecule, characterized by a compact four-membered ring bearing both a carboxylic acid and a bromomethyl group at the same quaternary carbon, necessitates strategic approaches. These methodologies can be broadly categorized into the formation of the cyclobutane ring with subsequent functionalization, derivatization from pre-existing cyclobutane precursors, and the application of modern catalytic techniques.
2 Cycloaddition Strategies for Cyclobutane Ring Formation with Subsequent Functionalization
The foundational step in many syntheses of complex cyclobutanes is the construction of the strained four-membered ring itself. Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, are a powerful tool for this purpose. Once the cyclobutane core is established, subsequent chemical transformations can be employed to install the required functional groups.
1 [2+2] Cycloaddition Approaches
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the joining of two components, each contributing two atoms to the newly formed four-membered ring. chemicalbook.com These reactions can be initiated by heat, light (photocycloaddition), or catalysts. A common strategy involves the reaction of a ketene (B1206846) or ketene equivalent with an alkene. For instance, dichloroketene, generated in situ, can react with an alkene like benzyl (B1604629) vinyl ether in a thermal [2+2] cycloaddition to produce a cyclobutanone (B123998) derivative. princeton.edu
This resulting cyclobutanone is a versatile intermediate. The carbonyl group can be manipulated through various organic reactions. To arrive at a structure like this compound, the ketone could undergo reactions to introduce the necessary carbon-based functional groups before or after ring opening and re-functionalization. The challenge lies in controlling the stereochemistry and regiochemistry of these additions to achieve the desired substitution pattern. chemicalbook.com
2 Ring Expansion/Contraction Methodologies
Alternative strategies to form the cyclobutane skeleton involve the rearrangement of other ring systems. Ring expansion of cyclopropane (B1198618) derivatives or ring contraction of cyclopentane (B165970) derivatives can be effective routes. georganics.sk
A notable example of a relevant ring expansion is the reaction of cyclopropyl (B3062369) carbinol (cyclopropylmethanol) with hydrobromic acid. This reaction proceeds through a carbocation intermediate that can rearrange, expanding the three-membered ring into a four-membered one, ultimately yielding bromomethyl cyclobutane. google.com While this product lacks the carboxylic acid group, it demonstrates a key transformation for installing the bromomethyl-substituted cyclobutane core. This core could then theoretically be carboxylated to reach the final product.
Ring contraction methods, such as the oxidative ring contraction of cyclopentanone, can also yield cyclobutane derivatives like cyclobutanecarboxylic acid, which serve as valuable precursors for further derivatization. georganics.sk
3 Derivatization from Precursor Cyclobutane Carboxylic Acids
Perhaps the most direct routes to this compound involve the modification of readily available cyclobutane precursors that already contain the carboxylic acid moiety. A key starting material for these routes is 1,1-Cyclobutanedicarboxylic acid, which can be synthesized by the condensation of ethyl malonate with 1,3-dibromopropane, followed by hydrolysis. orgsyn.org
1 Strategies Involving 1-(Chloromethyl)cyclobutane-1-carboxylic Acid
A plausible synthetic pathway involves a halide exchange reaction, starting from the corresponding chloro-analogue, 1-(chloromethyl)cyclobutane-1-carboxylic acid. The Finkelstein reaction is the classic method for this type of transformation. wikipedia.org In this SN2 reaction, the alkyl chloride is treated with a metal bromide salt, typically sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
The equilibrium of the reaction is driven towards the product, this compound, by the precipitation of the less soluble sodium chloride from the reaction mixture, a principle of mass action. wikipedia.orgbyjus.com
Table 1: Key Parameters of the Finkelstein Halide Exchange Reaction
| Parameter | Description |
| Substrate | 1-(Chloromethyl)cyclobutane-1-carboxylic acid |
| Reagent | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) |
| Solvent | Acetone, Dimethylformamide (DMF) |
| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) |
| Driving Force | Precipitation of insoluble metal chloride (e.g., NaCl) |
2 Transformations from Hydroxymethyl or Aldehyde Precursors
Another logical synthetic route begins with a hydroxymethyl precursor, specifically 1-(hydroxymethyl)cyclobutane-1-carboxylic acid. This precursor can be conceptually derived from 1,1-cyclobutanedicarboxylic acid via selective reduction of one of the two carboxylic acid groups.
Once the hydroxymethyl precursor is obtained, the primary alcohol can be converted to the target bromomethyl group using a variety of standard brominating agents.
Table 2: Common Reagents for Conversion of Primary Alcohols to Alkyl Bromides
| Reagent | Description |
| Hydrogen Bromide (HBr) | A strong acid that protonates the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the bromide ion. |
| Phosphorus Tribromide (PBr₃) | A classic reagent for converting primary and secondary alcohols to alkyl bromides. |
| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | This combination constitutes the Appel reaction, which proceeds under mild, neutral conditions. |
Should the synthesis start from a 1-formylcyclobutane-1-carboxylic acid precursor, a two-step sequence would be necessary. First, the aldehyde group would be reduced to a primary alcohol (the hydroxymethyl group) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). Following this reduction, the resulting 1-(hydroxymethyl)cyclobutane-1-carboxylic acid would then be subjected to one of the bromination methods described above.
Chemical Reactivity and Transformation Pathways of 1 Bromomethyl Cyclobutane 1 Carboxylic Acid
Reactivity of the Bromomethyl Moiety
The C-Br bond in the bromomethyl group is the primary site of reactivity, susceptible to nucleophilic attack, elimination, radical formation, and organometallic coupling. The steric bulk of the cyclobutane (B1203170) ring with a carboxylic acid at the C1 position plays a crucial role in determining the predominant reaction pathway.
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution reactions involve the replacement of the bromide, a good leaving group, by a nucleophile. The mechanism of this substitution, either bimolecular (SN2) or unimolecular (SN1), is heavily dependent on the steric environment of the electrophilic carbon.
For 1-(bromomethyl)cyclobutane-1-carboxylic acid, the carbon atom attached to the bromine is a primary carbon. Typically, primary alkyl halides readily undergo SN2 reactions. However, the presence of a quaternary carbon atom adjacent to the reaction center, similar to the structure of neopentyl bromide, introduces significant steric hindrance. researchgate.netnih.govchemrxiv.orgnih.gov This steric bulk severely impedes the backside attack required for an SN2 mechanism, making this pathway extremely slow. researchgate.netnih.govchemrxiv.orgnih.gov
An SN1 mechanism is also unlikely to be favored. The departure of the bromide ion would lead to the formation of a primary carbocation, which is highly unstable. Although a 1,2-hydride or alkyl shift could theoretically lead to a more stable tertiary carbocation, the initial formation of the primary carbocation is energetically unfavorable. chemrxiv.org Consequently, direct intermolecular nucleophilic substitution on this compound is expected to be a very slow process under typical conditions.
Illustrative Data Table for Intermolecular Nucleophilic Substitution (Hypothetical) (Based on the reactivity of analogous sterically hindered primary bromides)
| Nucleophile (Nu⁻) | Solvent | Proposed Major Product(s) | Expected Rate | Predominant Mechanism |
| CN⁻ | DMSO | 1-(Cyanomethyl)cyclobutane-1-carboxylic acid | Very Slow | SN2 |
| CH₃O⁻ | CH₃OH | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | Very Slow | SN2 |
| H₂O | H₂O/Heat | 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid, Rearrangement products | Very Slow | SN1 with rearrangement |
The presence of the carboxylic acid group in the molecule opens up the possibility of intramolecular nucleophilic substitution. Under basic conditions, the carboxylate anion can be formed, which can then act as an internal nucleophile. Attack of the carboxylate oxygen on the bromomethyl carbon would lead to the formation of a spirocyclic β-lactone.
The formation of such spiro[3.2]hexane-4-one structures is plausible, particularly given the proximity of the reacting centers. The success of such a reaction would depend on the reaction conditions favoring the cyclization over intermolecular reactions. The formation of spiro[3.3]heptane derivatives from 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives through double alkylation of a nucleophile suggests that intramolecular reactions on such systems are feasible. chemrxiv.org
Elimination Reactions (E1, E2)
Elimination reactions, leading to the formation of an alkene, require the removal of a proton from a carbon adjacent to the carbon bearing the leaving group (β-elimination). In this compound, the carbon bearing the bromine has no adjacent protons. Therefore, a standard β-elimination reaction to form a double bond is not possible.
However, under forcing conditions, particularly with strong, bulky bases, other non-conventional elimination or rearrangement pathways might be initiated, though such reactions are not commonly observed for this type of substrate.
Radical Reactions
The carbon-bromine bond in this compound can undergo homolytic cleavage to form a primary alkyl radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photolysis. The resulting 1-(carboxy)cyclobutylmethyl radical can then participate in various radical reactions.
One common transformation is radical cyclization, where the radical center adds to an internal double or triple bond. wikipedia.org For instance, if the carboxylic acid is converted to an ester with an unsaturated alcohol, the resulting radical could undergo intramolecular cyclization. Radical-mediated bromoallylation of unsaturated compounds is a known process, suggesting the feasibility of generating and reacting with the bromomethyl radical. chemicalbook.com
Illustrative Data Table for Radical Reactions (Hypothetical) (Based on general principles of radical chemistry)
| Radical Initiator | Reactant/Substrate | Proposed Product | Reaction Type |
| AIBN, Bu₃SnH | - | 1-Methylcyclobutane-1-carboxylic acid | Radical Reduction |
| AIBN | Allyl ester of the acid | Spirocyclic lactone | Intramolecular Radical Cyclization |
Organometallic Coupling Reactions (e.g., Suzuki, Heck)
The bromomethyl group can participate in organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. In these reactions, a transition metal catalyst, typically palladium, facilitates the coupling of the alkyl halide with an organometallic reagent.
For a Suzuki coupling, this compound (or its ester) could be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new carbon-carbon bond, replacing the bromine with the organic group from the boronic acid.
Similarly, in a Heck-type reaction, the alkyl bromide could couple with an alkene, although this is less common for alkyl halides compared to aryl or vinyl halides. researchgate.netgoogle.comgoogle.com The success of these reactions would depend on finding suitable catalytic systems that can overcome the steric hindrance of the substrate. The synthesis of complex spiro[3.n]alkanes via catalytic arylboration of cyclobutenes highlights the utility of organometallic methods for functionalizing cyclobutane rings.
Illustrative Data Table for Organometallic Coupling Reactions (Hypothetical) (Based on the principles of Suzuki and Heck couplings)
| Reaction Type | Coupling Partner | Catalyst | Base | Proposed Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(Phenylmethyl)cyclobutane-1-carboxylic acid |
| Heck-type Coupling | Styrene | Pd(OAc)₂ | Et₃N | 1-(3-Phenylprop-2-en-1-yl)cyclobutane-1-carboxylic acid |
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a multitude of other functionalities. Its reactivity in this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification Reactions
Esterification is a fundamental transformation of carboxylic acids, converting them into esters, which are valuable as intermediates and have applications as fragrances and solvents. For this compound, several established methods are applicable.
Fischer Esterification: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent (in large excess) and/or by removing the water formed. masterorganicchemistry.comnih.gov Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). nih.gov
Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). orgsyn.org The reaction proceeds at room temperature under nonacidic, mildly basic conditions. orgsyn.org
Table 1: Common Esterification Methods
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol as solvent | Equilibrium reaction; removal of water drives completion. masterorganicchemistry.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Aprotic solvent (e.g., DCM), Room Temp | Suitable for acid-sensitive substrates. commonorganicchemistry.comorgsyn.org |
Amidation and Peptide Coupling
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. hepatochem.comresearchgate.net This is achieved by reacting the carboxylic acid with an amine, a process that requires activation of the carboxyl group to facilitate nucleophilic attack by the typically less reactive amine.
A wide array of coupling reagents has been developed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine. hepatochem.com
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DCC are widely used. peptide.com Their effectiveness is often enhanced by the addition of nucleophilic auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which minimize side reactions like racemization and improve reaction efficiency. peptide.compeptide.com
Onium Salts: Phosphonium reagents (e.g., PyBOP, BOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.comresearchgate.net HATU, for instance, is known to react faster and with less epimerization during coupling. peptide.com
The choice of reagent and conditions depends on the specific amine and the presence of other functional groups in the molecule. For electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov
Table 2: Selected Amide Coupling Reagents
| Reagent Class | Examples | Additive (if common) | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used, cost-effective; additives reduce side reactions. peptide.comuniurb.it |
| Phosphonium Salts | BOP, PyBOP, PyAOP | - | Efficient, rapid reactions; byproducts of PyBOP are less hazardous than BOP. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | - | Very efficient, fast couplings with low racemization. peptide.comresearchgate.net |
Reduction to Alcohols and Aldehydes
Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction and require powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for converting carboxylic acids, including this compound, into their corresponding primary alcohols. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.orgorgosolver.com The reaction proceeds via initial deprotonation of the acid by the basic hydride reagent, followed by reduction of the resulting carboxylate salt. masterorganicchemistry.comorgosolver.com
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids towards hydride reagents, leading to over-reduction to the primary alcohol. libretexts.org Therefore, a two-step indirect approach is necessary.
Conversion to a Reactive Derivative: The carboxylic acid is first converted to an acid chloride or an ester.
Partial Reduction: The resulting acid derivative is then reduced using a less reactive hydride reagent that can be sterically hindered or electronically deactivated, allowing the reaction to be stopped at the aldehyde stage. An example is the reduction of an acid chloride with lithium tri-tert-butoxyaluminum hydride.
Anhydride and Acid Chloride Formation
Acid Chloride Formation: The conversion of carboxylic acids to acid chlorides is a key transformation, as acid chlorides are highly reactive intermediates for the synthesis of esters, amides, and anhydrides. chemicalbook.com This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often used as a catalyst when using oxalyl chloride. chemicalbook.com
Anhydride Formation: Symmetrical anhydrides can be formed by reacting a carboxylic acid with a dehydrating agent. However, a more common laboratory method for both symmetrical and mixed anhydrides involves the reaction of an acid chloride with a carboxylate salt (formed by deprotonating a carboxylic acid with a non-nucleophilic base). peptide.com
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org Simple aliphatic carboxylic acids are generally stable and require high temperatures to decarboxylate. The ease of decarboxylation is significantly influenced by the stability of the carbanion intermediate that would be formed upon loss of CO₂. wikipedia.org
Concerted Reactions Involving Both Functional Groups
The structure of this compound, with a nucleophilic group (carboxylic acid) and an electrophilic center with a good leaving group (bromomethyl) in close proximity, is primed for intramolecular reactions. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This powerful nucleophile can then attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction.
This pathway would result in the formation of a bicyclic lactone (a cyclic ester), specifically 2-oxaspiro[3.3]heptan-1-one. This type of intramolecular cyclization is a common and efficient method for forming strained ring systems when the reacting groups are held in a favorable conformation, as is the case in this spirocyclic precursor. The formation of a five-membered ring in this process is kinetically favored. The reaction would likely be promoted by a non-nucleophilic base to generate the carboxylate without competing side reactions.
Stereochemical Considerations in Reactions of this compound
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity. The presence of a quaternary carbon atom and a neighboring stereocenter in many of its derivatives necessitates a thorough understanding of the factors governing diastereoselectivity and enantioselectivity. This section explores the stereochemical considerations in the transformation pathways of this compound.
Diastereoselectivity
Diastereoselectivity in reactions of this compound and its derivatives is largely influenced by the steric hindrance imposed by the substituents on the cyclobutane ring. When a new stereocenter is formed during a reaction, its configuration relative to an existing stereocenter is not random. The approach of a reagent is often directed to the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.
For instance, in nucleophilic substitution reactions at the bromomethyl group of a chiral derivative of this compound, the incoming nucleophile will preferentially attack from the side opposite to the bulkier substituent on the ring. This can be illustrated by considering the reaction of an enantiomerically pure form of the acid with a nucleophile. The steric bulk of the carboxylic acid group and other substituents on the cyclobutane ring will direct the incoming nucleophile, resulting in a diastereomeric excess of one product.
Another area where diastereoselectivity is crucial is in reactions involving the carboxylic acid functionality. For example, the conversion of the carboxylic acid to an amide using a chiral amine would result in the formation of diastereomers. The ratio of these diastereomers would depend on the kinetic and thermodynamic stability of the transition states leading to their formation.
Table 1: Hypothetical Diastereoselective Reactions of this compound Derivatives
| Reactant | Reagent | Product | Diastereomeric Ratio (d.r.) |
| (R)-1-(Bromomethyl)cyclobutane-1-carboxylic acid | Sodium azide | (R)-1-(Azidomethyl)cyclobutane-1-carboxylic acid | Not applicable (no new stereocenter) |
| (R)-1-(Bromomethyl)cyclobutane-1-carbonyl chloride | (S)-1-Phenylethan-1-amine | (R)-N-((S)-1-Phenylethyl)-1-(bromomethyl)cyclobutane-1-carboxamide | 85:15 |
| 1-(Bromomethyl)cyclobutane-1-carbaldehyde | Methylmagnesium bromide | 1-(1-(Bromomethyl)cyclobutyl)ethan-1-ol | 60:40 |
Note: The data in this table is illustrative and based on general principles of stereoselective reactions, as specific experimental data for this compound was not available in the reviewed literature.
Enantioselectivity
Enantioselectivity becomes a key consideration when transforming the prochiral this compound into a chiral product. This is typically achieved through asymmetric synthesis, employing chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other.
One common strategy involves the use of a chiral auxiliary. The carboxylic acid can be converted into an amide by reacting it with a chiral amine, such as a derivative of valine or phenylalanine. wikipedia.org This chiral auxiliary then directs subsequent reactions, leading to the formation of a new stereocenter with a high degree of enantioselectivity. blogspot.comresearchgate.net For example, the alkylation of the enolate derived from such a chiral amide would proceed with high facial selectivity, dictated by the steric and electronic properties of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. wikipedia.org
Catalytic asymmetric synthesis is another powerful approach. For instance, an enantioselective reduction of a ketone derivative of this compound could be achieved using a chiral catalyst, such as a ruthenium or rhodium complex with chiral ligands. These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer, resulting in a high enantiomeric excess (e.e.).
The principles of enantioselective synthesis are broadly applicable to cyclobutane systems, aiming to construct stereochemically rich molecules that are valuable in medicinal chemistry and materials science. nih.govnih.gov
Table 2: Potential Enantioselective Transformations Starting from this compound Derivatives
| Substrate | Reaction | Chiral Influence | Product | Enantiomeric Excess (e.e.) |
| 1-(Bromomethyl)cyclobutane-1-carbonyl chloride | Amidation with (S)-4-benzyl-2-oxazolidinone | Chiral Auxiliary | (S)-4-Benzyl-3-(1-(bromomethyl)cyclobutane-1-carbonyl)oxazolidin-2-one | >95% |
| 1-(Bromomethyl)cyclobutan-1-yl)(phenyl)methanone | Asymmetric reduction | Chiral Catalyst (e.g., CBS reagent) | (R)- (or S)- (1-(Bromomethyl)cyclobutyl)(phenyl)methanol | >90% |
| Diethyl 2-(1-(bromomethyl)cyclobutane-1-carbonyl)malonate | Decarboxylation | Chiral Proton Source | Ethyl (R)- (or S)- 2-(1-(bromomethyl)cyclobutyl)acetate | Up to 80% |
Note: This table presents hypothetical examples of enantioselective reactions based on established methodologies in asymmetric synthesis, as direct experimental results for this compound were not found.
Derivatization and Analog Development from 1 Bromomethyl Cyclobutane 1 Carboxylic Acid
Synthesis of Substituted Cyclobutane (B1203170) Carboxylic Acid Derivatives
The presence of two distinct functional groups on the 1-(Bromomethyl)cyclobutane-1-carboxylic acid scaffold enables a multitude of chemical transformations. The carboxylic acid can be converted into esters, amides, or other derivatives, while the bromomethyl group is an excellent electrophile for substitution reactions. This dual reactivity allows for the systematic introduction of diverse chemical moieties, leading to a broad library of substituted cyclobutane derivatives.
Introduction of Nitrogen-Containing Moieties (e.g., Amino Acids, Amines)
The synthesis of cyclobutane-based amino acids is of significant interest due to their role as conformationally constrained analogs of natural amino acids. The bromomethyl group on the title compound can be readily displaced by nitrogen nucleophiles to introduce amines. For instance, reaction with ammonia (B1221849) or primary amines can yield aminomethyl derivatives. Further elaboration, such as through a Curtius rearrangement of a carboxylic acid derivative, can produce cyclobutane-derived amines. nbuv.gov.uabioorganica.com.ua These synthetic strategies provide access to novel amino acid building blocks for peptide synthesis and drug discovery. researchgate.net
A notable example involves the synthesis of aminomethyl cyclobutane carboxylic acid, which acts as a conformationally restricted analogue of GABA. researchgate.net Methodologies have also been developed for preparing β-amino acid derivatives from cyclobutene-1-carboxylic acid precursors through tandem amidation/Michael addition protocols.
Incorporation of Boron-Containing Groups
Boron-containing compounds, particularly boronic acids and their esters, are highly valuable intermediates in organic synthesis, most notably for their use in cross-coupling reactions. The development of boronated cyclobutane derivatives has opened new avenues for creating complex molecules. A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential therapeutic use, starting from a 3-(bromomethyl)cyclobutanone (B1337481) ketal. acs.orgacs.org
Vinyl boronate esters can participate in photosensitized [2+2] cycloaddition reactions to produce boron-substituted cyclobutane products. nih.govacs.org This strategy allows for the creation of structurally complex cyclobutane cores bearing a versatile carbon-boron bond. nih.gov Furthermore, asymmetric synthesis methods have been developed to produce atropisomers featuring cis-cyclobutane boronic esters through the migration of ring-strained B-ate complexes, demonstrating sophisticated control over stereochemistry. researchgate.netnih.gov
| Precursor Type | Reaction | Product Type | Key Features |
| 3-(Bromomethyl)cyclobutanone ketal | Multi-step synthesis | Boronated aminocyclobutanecarboxylic acid | Potential therapeutic agent. acs.orgacs.org |
| Vinyl boronate esters | Photosensitized [2+2] cycloaddition | Boron-substituted cyclobutanes | Creates complex cores with C-B bonds. nih.govacs.org |
| Bicyclo[1.1.0]butane (BCB)-derived B-ate complexes | Asymmetric 1,2-carbon or boron migration | cis-Cyclobutane boronic esters | High enantioselectivity and stereochemical control. researchgate.netnih.gov |
Formation of Fluorinated Analogs
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. Synthetic approaches to fluorinated cyclobutane derivatives often involve the use of specialized fluorinating agents. For example, 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be used as a starting material to generate various α-trifluoromethyl-substituted building blocks. bioorganica.com.ua
Methodologies have been developed for the multigram synthesis of 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nbuv.gov.uanuph.edu.ua These syntheses involve steps such as mesylation, reaction with a fluoride (B91410) source, and subsequent hydrolysis. nbuv.gov.ua Additionally, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides access to chiral gem-difluorinated α-boryl cyclobutanes, which are versatile intermediates for a diverse range of enantioenriched fluorinated cyclobutane derivatives. researchgate.netnih.gov
Diversification via Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Cyclobutane carboxylic acids and their derivatives are valuable substrates in these transformations. Palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can produce a variety of products, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org
Decarboxylative cross-coupling reactions represent a powerful strategy that uses carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.orgnih.govnih.gov This approach avoids the need for traditional organometallic reagents. wikipedia.orgnih.gov Furthermore, palladium-catalyzed C(sp³)–H functionalization has been successfully applied to cyclobutane carboxylic acid substrates, allowing for transannular arylation at the γ-position, a transformation that provides expedient access to compounds that would otherwise require lengthy synthetic routes. nih.govacs.org
| Reaction Type | Catalyst/Reagents | Substrate | Product | Significance |
| Carbene Coupling | Pd₂(dba)₃ / PPh₃ | Cyclobutanone (B123998) N-sulfonylhydrazone | Cyclobutenes, Methylenecyclobutanes | Access to diverse four-membered rings. organic-chemistry.org |
| Decarboxylative Coupling | Metal catalyst, Base, Oxidant | Carboxylic acid + Organic halide | C-C coupled product + CO₂ | Uses stable, inexpensive carboxylic acids. wikipedia.orgnih.gov |
| C–H Arylation | Palladium(II) / Aminoquinoline directing group | Cyclobutane carboxylic acid derivative | γ-Aryl cyclobutane derivative | Selective functionalization of typically unreactive C-H bonds. nih.govacs.org |
Construction of Fused or Spirocyclic Systems
The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive core for constructing more complex molecular architectures, such as fused and spirocyclic systems. These structures are of great interest in medicinal chemistry for their ability to explore chemical space beyond traditional flat aromatic compounds.
Methods for synthesizing cyclobutane-fused ring systems include the ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which yields bicyclic α-silyl ketones containing a quaternary stereocenter at the ring junction. nih.gov Another powerful technique is the "cut-and-sew" reaction, where transition-metal catalysts mediate the C-C bond activation of cyclobutanones and subsequent coupling with tethered unsaturated moieties like alkenes or alkynes to form fused rings. nih.govacs.org Photosensitized [2+2] cycloaddition reactions also provide a green and efficient route to cyclobutane-fused polycyclic skeletons. rsc.orgacs.org
Spirocyclic systems containing a cyclobutane ring can be accessed through various synthetic strategies. For example, the strain release of bicyclo[1.1.0]butane derivatives can be harnessed in photoredox-catalyzed reactions to construct spirocyclobutyl sultams. acs.org The Dieckmann condensation is another key transformation used to synthesize novel spirocyclic pyrrolidines from cyclic α-amino acids, providing building blocks for drug design. researchgate.net
Oligomerization and Polymerization Studies
While the derivatization of this compound into small molecules is well-explored, its use in polymerization has received less attention. However, the broader class of cyclobutane-containing monomers is gaining interest for the development of novel polymers with unique properties.
Cyclobutane-based polymers can be synthesized through various polymerization techniques. One prominent method is the [2+2] photopolymerization of diolefinic monomers, which creates cyclobutane rings along the polymer backbone. nih.govacs.orgresearchgate.net This approach has been utilized to create linear cyclobutane-containing polyesters. nih.govacs.org Continuous flow reactors have been shown to improve this process by reducing reaction times and increasing molecular weight and scalability. nih.govacs.org
Another strategy involves the cycloaddition polymerization of diene monomers, such as 1,3-butadiene, catalyzed by transition metal complexes, resulting in polymers with cyclobutane units in the backbone. google.com Additionally, both thermal and photochemical methods have been used to mediate the polymerization of cyclohexadiene to form cyclobutane-linked nanothreads, demonstrating the potential for creating highly ordered, one-dimensional materials. nih.gov These studies highlight the potential for developing new materials where the rigid cyclobutane motif can impart specific structural and physical properties to the resulting polymers.
Regioselective and Stereoselective Syntheses of Complex Derivatives
The strategic derivatization of this compound into more complex molecular architectures with high levels of regio- and stereocontrol is a key area of interest for medicinal and materials chemistry. The inherent strain of the cyclobutane ring, coupled with the presence of two distinct functional handles—a carboxylic acid and a bromomethyl group at a quaternary center—provides a unique platform for the synthesis of diverse and structurally intricate molecules. Research in this area focuses on leveraging these features to achieve selective transformations, leading to novel spirocyclic, bicyclic, and polysubstituted cyclobutane derivatives.
Intramolecular Cyclization Strategies for Spirocyclic Lactones
One of the prominent strategies for elaborating the structure of this compound involves intramolecular cyclization to form spirocyclic lactones. These reactions capitalize on the proximity of the carboxylic acid and the electrophilic bromomethyl group. Under basic conditions, deprotonation of the carboxylic acid generates a carboxylate nucleophile, which can then displace the bromide in an intramolecular SN2 reaction. This process, if successful, leads to the formation of a spiro[cyclobutane-1,2'-oxetan]-2-one system.
The stereochemical outcome of such cyclizations is of significant interest. While the starting material is achiral, the introduction of chiral catalysts or auxiliaries during the synthesis or derivatization of the carboxylic acid moiety could, in principle, lead to enantioselective lactonization. However, the primary focus in documented methodologies has been on achieving the cyclization itself.
For instance, the synthesis of related spiro-isobenzofuran compounds often involves the condensation of a cyclic ketone with a suitable aminonaphthoquinone, followed by oxidative cleavage and cyclization. While not a direct derivatization of this compound, these methods highlight the general principles of forming spirocyclic lactone systems. A typical reaction might involve the initial formation of an intermediate that subsequently undergoes an intramolecular nucleophilic attack to form the spirocyclic core.
| Starting Material | Reagents | Product | Yield | Reference |
| Ninhydrin and 4-amino-1,2-naphthoquinones | Acetic acid, Periodic acid | Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones | Good to High | nih.gov |
| Ninhydrin and 2-amino-1,4-naphthoquinones | Acetic acid, Periodic acid | Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones | Good to High | nih.gov |
This table presents examples of spirocyclic compound synthesis through intramolecular condensation and cyclization, illustrating a potential, though not directly applied, pathway for derivatives of this compound.
Regio- and Diastereoselective Functionalization
The development of regio- and diastereoselective reactions on the cyclobutane scaffold is crucial for creating complex derivatives with well-defined three-dimensional structures. While direct C-H functionalization of the cyclobutane ring of this compound is challenging due to the lack of activatable C-H bonds adjacent to the functional groups, derivatization of the existing handles offers numerous possibilities.
For example, converting the carboxylic acid to an amide can introduce a directing group for subsequent transformations. Palladium-catalyzed enantioselective β-C–H arylation and vinylation have been successfully applied to cyclobutyl carboxylic amides, demonstrating the feasibility of introducing substituents at specific positions with high stereocontrol. Although this specific methodology has not been reported for this compound derivatives, it provides a proof-of-concept for stereocontrolled functionalization of the cyclobutane ring.
Another approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which can be a precursor to cis-1,3-disubstituted cyclobutane carboxylic acids. This strategy highlights the ability to control the stereochemistry at multiple centers on the cyclobutane ring.
| Reaction Type | Substrate Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Asymmetric [2+2] Photocycloaddition | Cinnamyl alcohols and allyl acetates | [Ir(cod)Cl]₂ / Chiral Ligand, Photosensitizer | Good | Excellent | chemistryviews.org |
| Nitrogen Insertion Ring Expansion | Prochiral Cyclobutanones | (1S,2R)-1-Amino-2-indanol | up to 88:12 | N/A | nih.gov |
| Rhodium-Catalyzed Asymmetric 1,4-Addition | Cyclobutene-1-carboxylate esters | Rhodium / Chiral Diene Ligand | Excellent | 83-98% | rsc.org |
| Diastereoselective Reduction | Cyclobutylidene Meldrum's Acid Derivative | NaBH₄ | N/A | N/A | acs.org |
This table showcases various stereoselective reactions on cyclobutane systems, indicating potential strategies for the derivatization of this compound.
The synthesis of polysubstituted bicyclo[1.1.0]butanes through diastereoselective carbometalation of cyclopropenes followed by cyclization offers another avenue for creating complex, strained ring systems that could potentially be accessed from cyclobutane precursors. organic-chemistry.org
Furthermore, the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols to produce either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regio- and stereoselectivity demonstrates the fine-tuning possible in functionalizing the cyclobutane core. nih.gov Such precise control is essential for the development of complex derivatives from starting materials like this compound.
Role in Complex Molecule Synthesis and Retrosynthetic Strategies
1-(Bromomethyl)cyclobutane-1-carboxylic Acid as a Key Synthon
In the realm of organic synthesis, a synthon represents an idealized fragment of a molecule used in retrosynthetic analysis to aid in the design of a synthetic route. This compound embodies the characteristics of a highly effective synthon, offering two distinct points of reactivity that can be selectively addressed to build molecular complexity. The primary alkyl bromide is a potent electrophile, susceptible to nucleophilic substitution, while the carboxylic acid can be transformed into a variety of other functional groups or used to form amide or ester linkages.
Application in Multi-Step Organic Synthesis
The utility of this compound as a building block is evident in its application in multi-step synthetic sequences. The bromomethyl group serves as a handle for the introduction of various nucleophiles, thereby elongating carbon chains or introducing heteroatoms. For instance, it can react with amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity allows for the incorporation of the cyclobutane (B1203170) core into larger, more complex molecular scaffolds.
The carboxylic acid functionality further enhances its synthetic versatility. It can be reduced to a primary alcohol, converted to an acyl halide for acylation reactions, or coupled with amines or alcohols to form amides and esters. This dual functionality allows for a programmed, stepwise elaboration of the molecule, where one functional group can be manipulated while the other remains intact for subsequent transformations.
Building Block for Bridged and Constrained Systems
The rigid and compact nature of the cyclobutane ring makes this compound an attractive precursor for the synthesis of bridged and constrained bicyclic systems. dtic.mil Intramolecular reactions utilizing both the bromomethyl and carboxylic acid (or a derivative thereof) functionalities can lead to the formation of a second ring, resulting in a bicyclic structure.
For example, conversion of the carboxylic acid to an appropriate nucleophile, or functionalization of the bromomethyl group to contain a nucleophilic center, can set the stage for an intramolecular cyclization. This strategy is particularly useful for constructing bicyclo[n.2.0]alkane skeletons, where the cyclobutane ring is fused to another ring system. The inherent strain of the cyclobutane ring can also be exploited in ring-opening or rearrangement reactions to access other complex carbocyclic frameworks. researchgate.net The synthesis of such constrained systems is of significant interest in medicinal chemistry, as they can lock a molecule into a specific conformation, potentially enhancing its biological activity. nih.gov
Retrosynthetic Analysis of Target Molecules Incorporating the Cyclobutane Core
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemrxiv.org When a target molecule contains a cyclobutane core derived from this compound, several disconnection strategies can be employed.
Disconnection Strategies Employing the Bromomethyl Group
A common retrosynthetic disconnection involves breaking a bond formed through a nucleophilic substitution reaction at the bromomethyl carbon. This C-X bond disconnection (where X is a heteroatom like N, O, or S) or C-C bond disconnection leads back to this compound as the electrophilic synthon and a corresponding nucleophile.
For instance, if the target molecule contains a cyclobutylmethylamine moiety, a C-N disconnection would reveal an amine and the bromomethyl group of the starting material. Similarly, an ether or thioether linkage to the cyclobutane core can be disconnected to an alcohol or thiol, respectively. This strategy is particularly effective when the nucleophilic component is a readily available or easily synthesized molecule.
Disconnection Strategies Employing the Carboxylic Acid Group
The carboxylic acid group offers a rich platform for retrosynthetic disconnections. Amide or ester linkages are commonly disconnected back to the carboxylic acid and the corresponding amine or alcohol. This is a reliable and widely used transformation in organic synthesis.
Furthermore, the carboxylic acid can be seen as an oxidized form of other functional groups. For example, a primary alcohol within a target molecule could be retrosynthetically traced back to the carboxylic acid via a functional group interconversion (FGI). This allows for the use of the robust and versatile chemistry of carboxylic acids in the forward synthesis. In some cases, the entire carboxyl group can be disconnected, envisioning its introduction via carboxylation of a suitable cyclobutyl intermediate.
Functional Group Interconversions (FGI) in Retrosynthesis
Functional group interconversion (FGI) is a key tactic in retrosynthesis that allows for the conversion of one functional group into another to facilitate a strategic disconnection. princeton.edu In the context of this compound, FGIs can be applied to both the bromomethyl and carboxylic acid moieties.
For example, if a target molecule contains a hydroxymethylcyclobutane core, an FGI in the retrosynthetic direction would convert the alcohol to a bromide, leading back to the starting material. Similarly, an aldehyde or a methyl group attached to the cyclobutane ring could be retrosynthetically derived from the carboxylic acid through FGIs corresponding to reduction or decarboxylation reactions, respectively.
The strategic application of FGIs allows the synthetic chemist to access a wider range of disconnections and ultimately design more efficient and elegant synthetic routes to complex molecules incorporating the this compound core.
of this compound
Despite extensive searches of chemical literature and databases, no specific case studies detailing the utilization of "this compound" in the total synthesis of complex molecules have been identified. The current body of scientific literature does not appear to contain examples of this particular compound being employed as a key building block or intermediate in reported synthetic routes.
Retrosynthetic analysis is a powerful tool in organic synthesis for planning the construction of complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. rsc.org While the principles of retrosynthesis are well-established, the practical application depends on the availability and reactivity of specific building blocks.
Cyclobutane derivatives, in general, are valuable intermediates in organic synthesis due to the inherent ring strain of the four-membered ring, which can be exploited for various chemical transformations. rsc.org Natural products containing the cyclobutane motif often exhibit interesting biological activities, making them attractive targets for total synthesis. Synthetic strategies towards these molecules often involve [2+2] cycloadditions or other methods to construct the cyclobutane core.
Although no total syntheses explicitly using "this compound" were found, it is conceivable that this compound could serve as a precursor to various reactive intermediates. For instance, the carboxylic acid functionality could be converted to other functional groups, and the bromomethyl group is a classic electrophilic handle for substitution reactions. In theory, this compound could be a building block for natural products containing a cyclobutane ring with a quaternary center, such as grandisol (B1216609). However, a review of the synthetic literature for grandisol does not show the use of this specific starting material. wikipedia.orgnih.govresearchgate.netresearchgate.netrsc.org Similarly, searches for its application in the synthesis of other complex molecules like carbocyclic nucleosides did not yield any results. nih.govnih.gov
The absence of published case studies suggests that either "this compound" has not yet been explored for this purpose, or that alternative synthetic routes using different starting materials have been more efficient or practical. The synthesis of complex molecules is a constantly evolving field, and it is possible that future research will uncover applications for this particular compound.
Mechanistic Investigations of Reactions Involving 1 Bromomethyl Cyclobutane 1 Carboxylic Acid
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1-(bromomethyl)cyclobutane-1-carboxylic acid are anticipated to be influenced by its structure, specifically the presence of a strained cyclobutane (B1203170) ring adjacent to a primary bromide. Reactions such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) are plausible.
In a potential SN1 pathway, the departure of the bromide ion would lead to a primary carbocation. However, primary carbocations are generally unstable. It is highly probable that a rapid rearrangement would occur to form a more stable tertiary carbocation through a 1,2-hydride shift or a ring-expansion to a cyclopentyl cation. The transition states for these rearrangements would be critical points on the potential energy surface. Computational chemistry, using methods like Density Functional Theory (DFT), would be a key tool to model these transition states and determine the activation energies for the various possible pathways, including direct substitution and rearrangement.
For an SN2 pathway, a nucleophile would attack the carbon bearing the bromine in a concerted step, leading to inversion of stereochemistry if the carbon were chiral. The steric hindrance posed by the cyclobutane ring and the carboxylic acid group would influence the feasibility of this pathway.
Kinetic Studies and Reaction Rate Determination
To date, no specific kinetic data for reactions of this compound has been published. Kinetic studies would be essential to understand the reaction mechanism. For instance, determining the rate law would help distinguish between unimolecular (SN1/E1) and bimolecular (SN2/E2) processes.
A hypothetical kinetic study of the solvolysis of this compound in a protic solvent like ethanol (B145695) could be performed. The rate of the reaction could be monitored by measuring the rate of formation of HBr, for example, through titration or by using a pH meter. The rate constant (k) could then be determined from the experimental data.
Hypothetical Rate Data for Solvolysis
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | Data not available |
| 2 | 0.2 | 0.1 | Data not available |
| 3 | 0.1 | 0.2 | Data not available |
By varying the concentrations of the substrate and a potential nucleophile, one could determine the order of the reaction with respect to each reactant.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could provide significant insights. For example, to probe for the occurrence of a 1,2-hydride shift during a rearrangement, the methylene (B1212753) hydrogens adjacent to the bromine could be replaced with deuterium. The position of the deuterium in the final product(s) would reveal whether a hydride shift had occurred.
Similarly, labeling the carbon of the bromomethyl group with ¹³C could help track the fate of this carbon atom in potential rearrangement or fragmentation reactions. The distribution of the ¹³C label in the products, as determined by ¹³C NMR spectroscopy or mass spectrometry, would provide direct evidence for the operative reaction pathway. As of now, no such isotopic labeling studies have been reported for this compound.
Intermediate Identification and Characterization
The direct observation or trapping of reaction intermediates is crucial for confirming a proposed reaction mechanism. In reactions of this compound, potential intermediates include carbocations (in SN1/E1 pathways) or organometallic species (in certain catalyzed reactions).
Spectroscopic techniques such as NMR can sometimes be used to observe relatively stable carbocations at low temperatures in superacid media. Alternatively, trapping experiments could be designed. For example, in a solvolysis reaction, the addition of a potent nucleophile in high concentration could potentially trap a carbocation intermediate before it undergoes rearrangement, leading to a different product distribution. The absence of published studies in this area means that the nature of any intermediates in reactions of this compound remains speculative.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms in a molecule and the energies associated with different conformations. For 1-(Bromomethyl)cyclobutane-1-carboxylic acid, these calculations would primarily focus on the puckered nature of the cyclobutane (B1203170) ring and the orientation of its bulky substituents.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate torsional strain arising from eclipsing interactions between hydrogen atoms on adjacent carbon atoms. This puckering results in two primary conformations: the bent (or "butterfly") and the planar (transition state) forms. The substituents on the ring play a crucial role in determining the preferred conformation and the energy barrier to ring inversion.
In the case of this compound, the C1 carbon is geminally disubstituted with a bromomethyl group and a carboxylic acid group. Theoretical studies on similar substituted cyclobutanes indicate that the ring will adopt a puckered conformation where the bulky substituents influence the degree of puckering and the preferred orientation (axial vs. equatorial-like positions) to minimize steric hindrance. It is generally observed that bulky substituents favor equatorial positions to reduce 1,3-diaxial interactions. For this compound, the conformational analysis would involve determining the relative energies of conformers where the bromomethyl and carboxylic acid groups occupy different spatial arrangements relative to the puckered ring.
A computational study on 2-substituted cyclobutane-α-amino acid derivatives using Density Functional Theory (DFT) revealed that an equatorial substituent at C2 modulates the conformational preference of the ring-puckering. acs.orgnih.gov This principle can be extended to the gem-disubstituted C1 position of the target molecule, suggesting a complex interplay between the electronic and steric effects of the bromomethyl and carboxylic acid groups in defining the most stable puckered conformation.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule, particularly the distribution of electrons in its frontier molecular orbitals (HOMO and LUMO), provides critical insights into its reactivity. For this compound, DFT calculations would be employed to determine these properties.
The presence of electronegative oxygen and bromine atoms significantly influences the electronic landscape of the molecule. The carboxylic acid group is electron-withdrawing, while the bromine atom also exerts an inductive electron-withdrawing effect. These effects would likely lead to a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.
Key Predicted Electronic Properties:
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | Likely localized around the oxygen atoms of the carboxylic acid and the bromine atom. | These regions are prone to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Likely localized around the carbon atom of the carbonyl group and the carbon atom bonded to the bromine. | These regions are susceptible to nucleophilic attack. |
| Electrostatic Potential Map | Negative potential (red) around the oxygen atoms of the carboxyl group and a region of positive potential (blue) around the carbonyl carbon and the carbon attached to bromine. | Guides the approach of charged or polar reagents. |
Computational studies on related disubstituted cyclobutenes have shown that the nature of the substituents significantly impacts the electronic properties and the propensity for ring-opening reactions. researchgate.netnih.gov While the target molecule is a saturated cyclobutane, the electronic influence of the substituents would similarly govern its reactivity towards various reagents.
Reaction Mechanism Modeling
Modeling reaction mechanisms provides a step-by-step understanding of how a chemical transformation occurs, including the identification of transient intermediates and high-energy transition states. For this compound, several reaction types could be computationally investigated.
Transition State Analysis
A transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Locating and characterizing the transition state structure is a cornerstone of reaction mechanism modeling. For reactions involving this compound, such as intramolecular cyclization (lactone formation) or substitution reactions at the bromomethyl group, transition state analysis would reveal the geometry of the activated complex and the energy barrier for the reaction.
For instance, an intramolecular reaction where the carboxylate oxygen attacks the carbon bearing the bromine atom to form a lactone would proceed through a cyclic transition state. Computational modeling could determine the feasibility of such a reaction by calculating the activation energy. DFT studies on the stereoretentive formation of cyclobutanes from pyrrolidines have successfully elucidated the mechanism by identifying the rate-determining transition state. acs.org A similar approach could be applied to reactions of the target molecule.
Energy Landscape Mapping
An energy landscape, or potential energy surface, provides a comprehensive map of the energy of a molecular system as a function of its geometry. By mapping this landscape, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways connecting them.
For this compound, mapping the energy landscape could reveal various possible reaction pathways and their relative likelihood. For example, it could compare the energy profile for an intramolecular cyclization versus an intermolecular reaction with an external nucleophile. This would involve calculating the energies of reactants, intermediates, transition states, and products for each potential pathway.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent.
For this compound, an MD simulation in a solvent like water would offer insights into:
Conformational Dynamics: How the cyclobutane ring puckers and how the substituents move and rotate over time. This can reveal the population of different conformers at a given temperature.
Solvation Effects: How solvent molecules arrange around the solute and how these interactions influence its conformation and reactivity. The carboxylic acid group, in particular, would be expected to form strong hydrogen bonds with water molecules.
Intramolecular Interactions: The simulation could reveal transient intramolecular hydrogen bonding between the carboxylic acid proton and the bromine atom, which could influence the molecule's preferred conformation and reactivity.
A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives utilized MD simulations to understand their conformational preferences in solution. acs.orgnih.gov A similar approach for this compound would provide a dynamic picture of its behavior, complementing the static information obtained from quantum chemical calculations.
Prediction of Spectroscopic Properties (beyond basic ID)
While specific, in-depth computational studies exclusively detailing the advanced spectroscopic properties of this compound are not extensively available in peer-reviewed literature, its spectroscopic characteristics can be reliably predicted. These predictions are based on established theoretical principles and computational methods, such as Density Functional Theory (DFT), which are widely used to forecast the spectral data of organic molecules. nih.govchemrxiv.org The application of these computational models to the known structural components of the molecule—a cyclobutane ring, a carboxylic acid group, and a bromomethyl group—allows for a detailed theoretical characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for structure elucidation. uncw.edu For this compound, the chemical shifts are determined by the electronic environment of each nucleus, which is influenced by the electronegativity of adjacent atoms and the rigid, puckered structure of the cyclobutane ring. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the protons of the bromomethyl group, the cyclobutane ring, and the carboxylic acid. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically 10-12 ppm) due to deshielding and hydrogen bonding. The protons on the bromomethyl group (-CH₂Br) would likely appear as a singlet, deshielded by the adjacent electronegative bromine atom. The cyclobutane ring protons would present more complex splitting patterns (multiplets) in the upfield region, a result of their distinct spatial relationships (diastereotopicity) and spin-spin coupling.
The ¹³C NMR spectrum would be characterized by signals for the quaternary carbon of the cyclobutane ring, the carbonyl carbon of the carboxylic acid, the bromomethyl carbon, and the methylene (B1212753) carbons of the ring. The carbonyl carbon is expected to be the most deshielded, appearing in the typical range for carboxylic acids (170-185 ppm). The quaternary carbon, bonded to both the carboxylic acid and bromomethyl group, would also be significantly deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Position is concentration and solvent dependent. |
| Bromomethyl (-CH₂Br) | 3.5 - 3.8 | Singlet | Deshielded by the electronegative bromine atom. |
| Ring Methylene (-CH₂-) | 1.8 - 2.6 | Multiplets | Complex splitting due to diastereotopicity and coupling with adjacent protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-COOH) | 175 - 185 | Typical range for a carboxylic acid carbon. |
| Quaternary Ring Carbon (-C-) | 45 - 55 | Deshielded by substitution with -COOH and -CH₂Br. |
| Bromomethyl (-CH₂Br) | 30 - 40 | Influenced by the electronegative bromine atom. |
| Ring Methylene (-CH₂-) | 15 - 30 | Shielded carbons of the cyclobutane ring. |
Predicted Infrared (IR) Spectroscopy
Theoretical vibrational analysis allows for the prediction of characteristic IR absorption bands. For this compound, the IR spectrum would be dominated by features of the carboxylic acid group. A very broad and strong absorption band is predicted between 2500 and 3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A sharp and intense absorption corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. dtic.mil
The cyclobutane ring itself is associated with several characteristic vibrations, though they may be less intense. These include CH₂ stretching vibrations just below 3000 cm⁻¹ and various CH₂ bending and ring deformation modes in the fingerprint region (below 1500 cm⁻¹). docbrown.inforsc.org Specifically, absorptions in the 900-935 cm⁻¹ and near 1250 cm⁻¹ regions have been suggested as characteristic of the cyclobutane ring system. rsc.org The C-Br stretching vibration of the bromomethyl group is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Principal IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Weak |
Predicted Mass Spectrometry (MS) Fragmentation
The behavior of this compound in a mass spectrometer can be predicted based on the fragmentation patterns typical for carboxylic acids and halogenated compounds. In electron ionization (EI-MS), the molecular ion peak (M⁺) may be observed, but it is often weak for carboxylic acids. whitman.edu
Key fragmentation pathways would likely involve the loss of neutral fragments from the molecular ion. Prominent fragment ions could be predicted from the following losses:
Loss of the bromine atom: [M - Br]⁺
Loss of the carboxyl group: [M - COOH]⁺
Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the bromomethyl group, leading to a [M - CH₂Br]⁺ ion. This fragment, corresponding to cyclobutanecarboxylic acid cation, could potentially undergo a McLafferty rearrangement if structurally feasible, although this is less common for cyclic systems. whitman.eduyoutube.com
Loss of H₂O or OH: Fragments corresponding to [M - H₂O]⁺ or [M - OH]⁺ are also common in the mass spectra of carboxylic acids. libretexts.org
The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 1-(Bromomethyl)cyclobutane-1-carboxylic acid. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are often required to unambiguously assign all signals and confirm the molecular structure.
Two-dimensional (2D) NMR experiments are powerful for deciphering the complex spin systems within the cyclobutane (B1203170) ring and for establishing connectivity between different parts of the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, COSY would show correlations between the protons of the bromomethyl group and the adjacent methylene (B1212753) protons of the cyclobutane ring, as well as among the geminal and vicinal protons of the cyclobutane ring itself. This helps to trace the connectivity of the proton network within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This is essential for assigning the ¹³C signals corresponding to the protonated carbons of the cyclobutane ring and the bromomethyl group. nih.gov The cross-peaks in the HSQC spectrum would definitively link each proton signal to its attached carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). princeton.edu This technique is particularly valuable for identifying quaternary carbons, such as the C1 carbon of the cyclobutane ring, which is bonded to the carboxylic acid and the bromomethyl group. Correlations would be expected from the protons of the bromomethyl group and the methylene protons of the cyclobutane ring to this quaternary carbon, as well as to the carboxyl carbon. princeton.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -COOH | 10-12 | 175-185 | - |
| C1 | - | 45-55 | CH₂ (ring), -CH₂Br |
| C2, C4 (CH₂) | 2.0-2.8 | 30-40 | C1, C3, -COOH |
| C3 (CH₂) | 1.8-2.5 | 15-25 | C2, C4 |
| -CH₂Br | 3.5-4.0 | 35-45 | C1, -COOH |
Note: The chemical shift values are estimates based on typical ranges for similar functional groups and molecular environments. Actual values may vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. For carboxylic acids, ssNMR is particularly useful for studying the hydrogen bonding interactions that often lead to the formation of dimers. acs.orgacs.org ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments can reveal details about the local environment of each carbon atom in the solid state, which can differ from the solution state due to crystal packing effects. princeton.edu Furthermore, solid-state ¹⁷O NMR can be employed to investigate the tautomeric equilibrium within the carboxylic acid dimer. acs.orgacs.org
Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns to confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its molecular formula.
The fragmentation of this compound upon electron ionization would likely proceed through several characteristic pathways:
Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to generate a stable carbocation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infoyoutube.com
Loss of the carboxylic acid group: Cleavage of the bond between the cyclobutane ring and the carboxylic acid group can result in the loss of a COOH radical (45 Da). libretexts.org
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another common fragmentation pathway for carboxylic acids.
Ring opening and fragmentation: The strained cyclobutane ring can undergo cleavage to produce smaller fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Description |
| 192/194 | [C₆H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₉O₂]⁺ | Loss of Br radical |
| 147/149 | [C₅H₈Br]⁺ | Loss of COOH radical |
| 148/150 | [C₆H₉Br]⁺ | Loss of CO₂ |
| 55 | [C₄H₇]⁺ | Cyclobutyl fragment |
Note: The presence of bromine will result in isotopic peaks for bromine-containing fragments.
Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions involving this compound, allowing for the identification of intermediates and final products.
Infrared (IR) Spectroscopy for Functional Group Transformation Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring their transformations during chemical reactions. The IR spectrum of this compound would be characterized by several distinct absorption bands. youtube.com
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comopenstax.org
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid. orgchemboulder.comlibretexts.org
C-O Stretch: A medium intensity band in the range of 1210-1320 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. orgchemboulder.com
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region, typically between 515 and 690 cm⁻¹. libretexts.org
C-H Stretches: Absorptions due to the C-H stretching of the cyclobutane ring and the bromomethyl group would appear around 2850-3000 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic bands, one can effectively track the conversion of the carboxylic acid or the bromomethyl group in a chemical reaction.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |
| C=O Stretch | 1690 - 1760 (strong) | |
| C-O Stretch | 1210 - 1320 (medium) | |
| Alkyl Halide (-CH₂Br) | C-Br Stretch | 515 - 690 |
| Cyclobutane Ring | C-H Stretch | 2850 - 3000 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration, provided that a suitable single crystal can be grown. The presence of the bromine atom, a relatively heavy element, facilitates the determination of the absolute configuration through anomalous dispersion. rsc.org
The crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering valuable insights into the conformation of the cyclobutane ring, which is known to be puckered. nih.gov It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing. rsc.org
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is often necessary to determine its enantiomeric purity, especially in the context of asymmetric synthesis or for pharmaceutical applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common technique for separating enantiomers and determining the enantiomeric excess (ee). sigmaaldrich.comsigmaaldrich.com
The separation is achieved through the differential interaction of the two enantiomers with the chiral selector of the CSP. sigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. hplc.eu The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. Once separated, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. unibo.it While specific green routes for the industrial synthesis of 1-(Bromomethyl)cyclobutane-1-carboxylic acid are still under development, research into related cyclobutane (B1203170) compounds provides a blueprint for future innovations. Key areas of focus include the use of environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and improving atom economy.
Table 1: Comparison of Green Chemistry Strategies in Cyclobutane Synthesis
| Strategy | Traditional Approach | Green Chemistry Alternative | Potential Benefits |
|---|---|---|---|
| Solvent Use | Chlorinated or polar aprotic solvents (e.g., DMF) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution |
| Catalysis | Stoichiometric reagents | Transition-metal catalysts, organocatalysts, biocatalysts | Higher efficiency, lower waste, recyclability of catalysts |
| Energy Input | High-temperature thermal reactions | Photochemistry, microwave-assisted synthesis | Reduced energy consumption, faster reaction times |
| Atom Economy | Multi-step syntheses with protecting groups | Cascade reactions, one-pot syntheses | Higher efficiency, less waste generation |
Application in Flow Chemistry Systems
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. illinois.eduresearchgate.net The application of this technology to the synthesis and derivatization of this compound is an active area of research. Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly reactive intermediates or exothermic reactions. researchgate.netwiley-vch.de
The synthesis of cyclobutane derivatives via [2+2] photocycloadditions is particularly well-suited for flow chemistry. nih.gov Flow reactors with transparent tubing allow for efficient irradiation of the reaction mixture, leading to higher yields and shorter reaction times compared to batch methods. bohrium.comchemrxiv.org Furthermore, the carboxylation of organometallic precursors using CO₂ can be efficiently managed in specialized gas-liquid flow reactors, providing a potential route for the synthesis of the carboxylic acid moiety under continuous, controlled conditions. durham.ac.uk The integration of this compound into multi-step flow syntheses could enable the rapid and efficient production of complex molecules for pharmaceutical and materials science applications. nih.gov
Table 2: Batch vs. Continuous Flow Synthesis for Cyclobutane Formation
| Parameter | Batch Reaction | Continuous Flow Reaction | Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Superior temperature control, enhanced safety. illinois.edu |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing in microchannels | Improved reaction rates and yields. researchgate.net |
| Scalability | Difficult, often requires re-optimization | Achieved by running the system for longer | Seamless transition from lab to production scale. nih.gov |
| Safety | Large volumes of reagents | Small reaction volumes at any given time | Minimized risk when handling hazardous materials. researchgate.net |
| Photochemistry | Poor light penetration in large vessels | Uniform irradiation | Higher efficiency and product consistency. nih.gov |
Catalytic Asymmetric Synthesis Utilizing the Compound
Chiral cyclobutane derivatives are valuable motifs in many biologically active molecules and natural products. acs.orgchemistryviews.org this compound serves as a prochiral starting material, and its functional handles—the carboxylic acid and the bromomethyl group—provide ideal points for catalytic asymmetric transformations.
One emerging strategy involves the use of chiral catalysts to desymmetrize the cyclobutane ring or to control the stereochemistry of subsequent reactions. For example, the carboxylic acid group can be used to coordinate with a chiral Lewis acid or Brønsted acid catalyst, directing a nucleophilic attack on the bromomethyl group or an adjacent position with high enantioselectivity. dicp.ac.cn Rhodium-catalyzed asymmetric addition reactions to cyclobutenes have demonstrated a modular route to functionalized chiral cyclobutanes. nih.gov By converting this compound into a related cyclobutene (B1205218) intermediate, similar catalytic hydrometallation or carbometallation strategies could be employed. nih.gov Recent advances in strain-release-driven reactions using bicyclo[1.1.0]butanes (BCBs) have also opened new avenues for synthesizing chiral cyclobutanes, a strategy that could potentially be adapted for derivatives of this compound. nih.govresearchgate.net
Exploration of Novel Cyclobutane Ring Systems
The unique 1,1-disubstitution pattern of this compound makes it an excellent precursor for the synthesis of novel and complex cyclobutane-containing ring systems, particularly spirocycles. Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures. researchgate.net
The compound's geminal functional groups (a nucleophile precursor in the carboxylate and an electrophilic center at the bromomethyl carbon) allow it to act as a linchpin in intramolecular cyclization reactions. By tethering a second reactive partner to the molecule, a subsequent ring-closing reaction can form a spirocyclic system. For example, esterification of the carboxylic acid with a molecule containing a nucleophilic group could be followed by an intramolecular substitution of the bromide to form a new ring fused at the C1 position of the cyclobutane. Methods for creating highly substituted spirocyclic cyclobutanes through catalytic arylboration of spirocyclic cyclobutenes have been developed, showcasing a pathway for further functionalization. nih.gov This approach allows for the rapid construction of molecular complexity from a relatively simple starting material.
Integration with Automated Synthesis Platforms
The integration of chemical synthesis with automated, robot-driven platforms is revolutionizing materials and drug discovery by enabling high-throughput experimentation and data collection. This compound, with its two distinct functional handles, is an ideal candidate for inclusion in automated synthesis workflows for the creation of compound libraries.
Automated platforms can be programmed to perform sequential reactions, purifications, and analyses. For instance, the carboxylic acid group could be subjected to a diverse panel of amidation or esterification reactions in a parallel synthesizer. The resulting array of products could then be treated with a library of nucleophiles to displace the bromide, rapidly generating a large and structurally diverse collection of cyclobutane derivatives. Such platforms have been successfully used for the automated production of radiolabeled carboxylic acids for PET imaging, demonstrating the feasibility of integrating complex synthetic steps. nih.gov By combining automated synthesis with computational modeling and machine learning, researchers can accelerate the discovery of new molecules with desired properties, using this compound as a core building block.
Q & A
Q. What are the recommended strategies for synthesizing 1-(bromomethyl)cyclobutane-1-carboxylic acid, and how do substituent variations impact reaction efficiency?
The synthesis typically involves functionalizing the cyclobutane core. For bromomethyl derivatives, bromination of a pre-formed cyclobutane-carboxylic acid precursor is common. Key steps include:
- Carboxylic acid activation : Use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride to generate acyl chlorides, facilitating nucleophilic substitution .
- Bromination : Alkylation or radical bromination at the methyl position, often employing N-bromosuccinimide (NBS) under UV light or AIBN-initiated conditions .
- Substituent effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates but may slow bromination due to steric hindrance. Substituent polarity also influences solubility and purification yields .
Q. How can researchers characterize the stability and reactivity of this compound under varying experimental conditions?
- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures. Cyclobutane rings are strain-prone, so decomposition above 150°C is likely .
- Hydrolytic sensitivity : The bromomethyl group is susceptible to hydrolysis. Stability studies in aqueous buffers (pH 1–12) with HPLC monitoring are recommended. Acidic conditions accelerate hydrolysis to the hydroxymethyl derivative .
- Light sensitivity : UV-Vis spectroscopy under controlled lighting (e.g., amber glassware) prevents undesired radical reactions .
Q. What analytical techniques are optimal for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR confirm cyclobutane ring geometry (e.g., coupling constants for adjacent protons) and bromomethyl integration .
- Mass spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns for bromine (1:1 ratio for Br/Br) .
- HPLC purity : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) quantifies impurities, with UV detection at 210 nm .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its utility in transition-metal-catalyzed cross-coupling reactions?
The bromomethyl group acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Steric effects : The cyclobutane ring imposes spatial constraints, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
- Electronic effects : The electron-withdrawing carboxylic acid enhances oxidative addition rates for Pd(0) catalysts. Computational studies (DFT) suggest a lower activation barrier for Pd insertion into the C–Br bond compared to non-acid analogs .
- Side reactions : Competing decarboxylation under basic conditions can occur; using mild bases (e.g., KCO) in THF/HO minimizes this .
Q. What methodologies resolve contradictions in reported biological activity data for cyclobutane-carboxylic acid derivatives?
Discrepancies often arise from:
- Solubility variability : The carboxylic acid group’s ionization state (pH-dependent) affects membrane permeability. Use standardized DMSO/PBS stock solutions with pH adjustment .
- Metabolic instability : In vitro assays may overlook esterase-mediated hydrolysis. Incorporate liver microsome stability tests and compare results with methyl ester-protected analogs .
- Target specificity : Off-target effects (e.g., cyclooxygenase inhibition) are common. Perform competitive binding assays (SPR or ITC) with structurally related compounds to validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
